molecular formula C20H17NO3 B291150 4-methoxy-N-(2-phenoxyphenyl)benzamide

4-methoxy-N-(2-phenoxyphenyl)benzamide

Cat. No.: B291150
M. Wt: 319.4 g/mol
InChI Key: ATFHQBDGFMWHAB-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-phenoxyphenyl)benzamide is a substituted benzamide derivative characterized by a methoxy group at the para position of the benzamide ring and a phenoxy substituent at the ortho position of the aniline moiety. Its molecular formula is C₂₀H₁₇NO₃, with a molecular weight of 319.36 g/mol. The compound’s structure combines aromatic rings connected via an amide bond, enabling diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which influence its crystallinity and stability .

The synthesis typically involves reacting 2-phenoxyaniline with 4-methoxybenzoyl chloride under basic conditions, followed by purification via crystallization.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

4-methoxy-N-(2-phenoxyphenyl)benzamide

InChI

InChI=1S/C20H17NO3/c1-23-16-13-11-15(12-14-16)20(22)21-18-9-5-6-10-19(18)24-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22)

InChI Key

ATFHQBDGFMWHAB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Benzamide/Aniline) Key Interactions Biological Activity (if reported)
4-Methoxy-N-(2-phenoxyphenyl)benzamide C₂₀H₁₇NO₃ 4-OCH₃ (benzamide); 2-OPh (aniline) C=O⋯H–C (H-bond), C–H/π Not explicitly reported
4-Chloro-N-(2-phenoxyphenyl)benzamide C₁₉H₁₄ClNO₂ 4-Cl (benzamide); 2-OPh (aniline) C=O⋯H–C, C–Cl/π None reported
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₁₀BrN₂O₃ 4-Br (benzamide); 2-NO₂ (aniline) Nitro group H-bonding Potential nitration intermediates
ES20 (4-Methoxy-N-{[2-(2-methylbenzoyl)hydrazino]carbothioyl}benzamide) C₁₇H₁₈N₃O₂S Thiourea linker, 2-methylbenzoyl Thione tautomer dominance Herbicidal activity
MPiCB (4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide) C₁₄H₁₈N₂O₂S Piperidine-thiocarbonyl S/O coordination with metals Metal-complex applications

Hydrogen Bonding and Crystal Packing

  • 4-Methoxy vs. In contrast, the chloro substituent in its analog promotes halogen bonding (C–Cl/π), as observed in the crystal structure of 4-chloro-N-(2-phenoxyphenyl)benzamide .
  • Nitro vs. Phenoxy Substituents: The nitro group in 4-bromo-N-(2-nitrophenyl)benzamide introduces strong hydrogen-bond acceptors, leading to dimeric packing motifs, whereas phenoxy substituents favor extended chains via C–H/O interactions .

Tautomerism and Spectral Properties

  • Thione vs. Thiol Tautomers : Compounds like ES20 and MPiCB exhibit thione tautomerism, confirmed by IR spectra (C=S stretching at ~1247–1255 cm⁻¹) and absence of S–H bands . In contrast, unsubstituted benzamides (e.g., 4-chloro analog) lack such tautomeric flexibility.

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